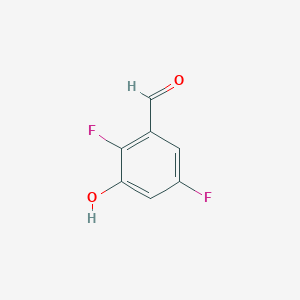

2,5-Difluoro-3-hydroxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,5-Difluoro-3-hydroxybenzaldehyde” is an organic compound with the molecular formula C7H4F2O2 and a molecular weight of 158.1 . It is a synthetic chemical compound that belongs to the family of fluorobenzaldehydes.

Molecular Structure Analysis

The molecular structure of “2,5-Difluoro-3-hydroxybenzaldehyde” can be represented by the InChI code: 1S/C7H4F2O2/c8-5-1-4(3-10)7(9)6(11)2-5/h1-3,11H . This indicates that the compound consists of a benzene ring with two fluorine atoms and one hydroxyl group attached, along with an aldehyde group.

Physical And Chemical Properties Analysis

“2,5-Difluoro-3-hydroxybenzaldehyde” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Aplicaciones Científicas De Investigación

Catalytic Reactions and Synthesis

2,5-Difluoro-3-hydroxybenzaldehyde, as a derivative of 2-hydroxybenzaldehyde, finds applications in catalytic reactions and synthesis. For instance, 2-hydroxybenzaldehydes can efficiently react with various internal and terminal alkynes through the cleavage of the aldehyde C-H bond using a rhodium-based catalyst system, leading to the formation of 2-alkenoylphenols. This process demonstrates the utility of such compounds in organic synthesis, providing a pathway to generate complex molecules from simpler ones (Kokubo et al., 1999).

Complex Formation and Characterization

2,5-Difluoro-3-hydroxybenzaldehyde can also serve as a precursor for the synthesis of complex compounds. A study described the synthesis, structure, and characterization of zinc(II), copper(II), and barium(II) complexes with macrocyclic heteronucleating ligands based on isothiosemicarbazide, highlighting the role of hydroxybenzaldehyde derivatives in forming multifaceted chemical structures. These complexes were examined for their electronic and magnetic properties, demonstrating the versatility of 2,5-difluoro-3-hydroxybenzaldehyde derivatives in the field of coordination chemistry (Arion et al., 1998).

Electrocatalytic Activity

Furthermore, derivatives of dihydroxybenzaldehydes, including those related to 2,5-difluoro-3-hydroxybenzaldehyde, have been studied for their electrocatalytic activities. These compounds, when electrodeposited onto electrodes, demonstrate catalytic activity towards the oxidation of NADH, an important cofactor in biological systems. This property could be leveraged in the development of biosensors or in electrocatalytic applications, highlighting a significant area of research for 2,5-difluoro-3-hydroxybenzaldehyde and its analogs (Pariente et al., 1996).

Linker Applications in Solid Phase Synthesis

The electron-rich nature of benzaldehyde derivatives, like 2,5-difluoro-3-hydroxybenzaldehyde, makes them suitable for use as linkers in solid phase organic synthesis. Their application facilitates the attachment of various functional groups to a solid support, enabling the synthesis of a wide array of secondary amide compounds. This utility underscores the importance of 2,5-difluoro-3-hydroxybenzaldehyde in facilitating diverse chemical syntheses and modifications (Swayze, 1997).

Anticancer Research

2,5-Difluoro-3-hydroxybenzaldehyde could be implicated in the synthesis of novel compounds with potential anticancer activity. For example, the synthesis of fluorinated analogues of combretastatin A-4 demonstrates the role of fluorinated benzaldehydes in developing new anticancer agents. Such research indicates the potential of 2,5-difluoro-3-hydroxybenzaldehyde derivatives in medicinal chemistry, particularly in the synthesis of compounds with therapeutic applications (Lawrence et al., 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds interact with various biological targets, influencing cellular processes .

Mode of Action

Based on its structural similarity to other benzaldehyde derivatives, it may interact with its targets through nucleophilic substitution or free radical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Difluoro-3-hydroxybenzaldehyde . .

Propiedades

IUPAC Name |

2,5-difluoro-3-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-1-4(3-10)7(9)6(11)2-5/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDYNPHKAMAEDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

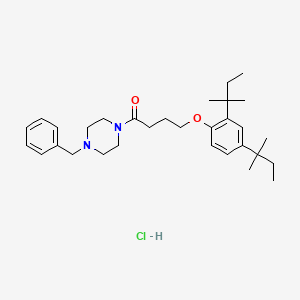

![3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride](/img/structure/B2612161.png)

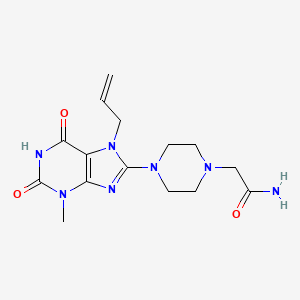

![N~4~-(3-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2612166.png)

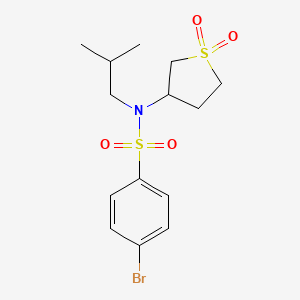

![1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one](/img/structure/B2612167.png)

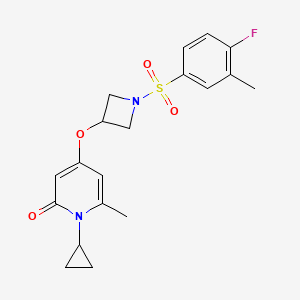

![5-[2-(Methylsulfonyl)ethyl]imidazolidine-2,4-dione](/img/structure/B2612173.png)